3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid
CAS No.: 34576-89-1
Cat. No.: VC21325944
Molecular Formula: C10H6Cl2O3S
Molecular Weight: 277.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34576-89-1 |
---|---|
Molecular Formula | C10H6Cl2O3S |
Molecular Weight | 277.12 g/mol |
IUPAC Name | 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C10H6Cl2O3S/c1-15-5-3-2-4-6(11)9(10(13)14)16-8(4)7(5)12/h2-3H,1H3,(H,13,14) |
Standard InChI Key | VSTRNRLKTOVPGN-UHFFFAOYSA-N |
SMILES | COC1=C(C2=C(C=C1)C(=C(S2)C(=O)O)Cl)Cl |
Canonical SMILES | COC1=C(C2=C(C=C1)C(=C(S2)C(=O)O)Cl)Cl |
Introduction
Chemical Identity and Properties
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound with well-defined chemical identifiers and physical properties. The compound features a benzothiophene scaffold with chlorine atoms at positions 3 and 7, a methoxy group at position 6, and a carboxylic acid functional group at position 2.
Table 1: Chemical Identifiers and Properties
Property | Value |
---|---|
CAS Number | 34576-89-1 |
Molecular Formula | C₁₀H₆Cl₂O₃S |
Molecular Weight | 277.12 g/mol |
IUPAC Name | 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid |
Synonyms | 3,7-dichloro-6-methoxy-benzo[b]thiophene-2-carboxylic acid, 3,7-dichloro-6-methoxybenzothiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C10H6Cl2O3S/c1-15-5-3-2-4-6(11)9(10(13)14)16-8(4)7(5)12/h2-3H,1H3,(H,13,14) |
Standard InChIKey | VSTRNRLKTOVPGN-UHFFFAOYSA-N |
SMILES | COC1=C(C2=C(C=C1)C(=C(S2)C(=O)O)Cl)Cl |
The physical state of this compound is typically a solid at room temperature. Its structural features, particularly the benzothiophene core with specific substituents, contribute to its chemical reactivity patterns and potential biological activities .
Structural Characteristics and Reactivity
The molecular structure of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid comprises several key functional groups that determine its chemical behavior:
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The benzothiophene scaffold consists of a benzene ring fused to a thiophene ring, creating a bicyclic heterocyclic system.
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The carboxylic acid group at position 2 can participate in esterification, amidation, and decarboxylation reactions.
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The chlorine atoms at positions 3 and 7 serve as potential sites for nucleophilic aromatic substitution reactions.
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The methoxy group at position 6 contributes to the electron density distribution across the aromatic system.
The presence of these functional groups results in a molecule with distinctive reactivity patterns. The carboxylic acid moiety can undergo typical transformations including esterification to form corresponding esters (such as the methyl ester derivative) and conversion to acid chlorides, which are useful intermediates for further synthetic transformations .
Applications in Scientific Research
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid has several potential applications in scientific research and development, particularly in the fields of medicinal chemistry and biochemical studies.
Medicinal Chemistry Applications
The compound and its derivatives have potential applications in drug discovery and development:
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Enzyme Inhibition Studies: Research indicates that the compound may interact with specific enzymes, potentially serving as an inhibitor in biochemical pathways. Structurally related benzothiophene derivatives have been investigated as inhibitors of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), which could have implications for metabolic disorders .
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Receptor Binding Studies: The compound can be utilized in studies related to receptor binding, providing insights into potential therapeutic targets.
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Anti-inflammatory Research: Related benzothiophene-2-carboxylic acid derivatives have been studied for their anti-inflammatory properties, suggesting that this compound might also possess similar activities worth investigating .
Biological Activity | Target/Mechanism | Potential Therapeutic Application |
---|---|---|
Enzyme Inhibition | BCKDK inhibition | Metabolic disorders |
Antimicrobial | Cell wall/membrane disruption | Infectious diseases |
Anti-inflammatory | Various inflammatory pathways | Inflammatory conditions |
Receptor Modulation | Dopamine receptors and others | Neurological disorders |
GHS Classification | Signal Word | Hazard Statements |
---|---|---|
Skin Irritant (Category 2) | Warning | H315: Causes skin irritation |
Eye Irritant (Category 2) | Warning | H319: Causes serious eye irritation |
Specific Target Organ Toxicity - Single Exposure (Category 3) | Warning | H335: May cause respiratory irritation |
Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed |
Supplier | Product Identification | Purity | Intended Use |
---|---|---|---|
AKSci | Catalog #1006AE | 95% | Research use only |
VulcanChem | VC21325944 | Not specified | Research use only |
Combi-Blocks | QZ-5473 | Not specified | Research use only |
Matrix Scientific | Related compound: 061976-500MG (carbonyl chloride derivative) | Not specified | Research use only |
When ordering this compound, researchers should verify the current pricing, availability, and shipping information directly with the suppliers. Additionally, it is important to ensure that the compound's specifications meet the requirements of the specific research application .
Related Compounds and Structural Analogs
Understanding the relationship between 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and structurally similar compounds provides valuable context for its chemical properties and potential applications.
Structural Derivatives
Several structural derivatives of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid have been synthesized and studied:
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Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate: The methyl ester derivative, which can serve as a precursor to the carboxylic acid through hydrolysis.
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3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride (CAS: 34576-80-2): The acid chloride derivative, which is a reactive intermediate useful for further synthesis .
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3,6-Dichloro-1-benzothiophene-2-carboxylic acid (CAS: 34576-94-8): A structurally related compound with a different chlorination pattern .
Benzofuran Analogs
Benzofuran-2-carboxylic acid derivatives represent oxygen-containing analogs of benzothiophene compounds, with similar structural features but different electronic properties and reactivities. These compounds have been studied for various pharmacological activities, including:
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Selective adenosine A2A receptor antagonism
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Anti-inflammatory effects
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Local anesthetic properties
The structural similarities between benzothiophene and benzofuran derivatives suggest potential parallels in their biological activities, providing additional research directions for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.
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